Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate
Description
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is a benzoazepine-derived compound featuring a seven-membered azepine ring fused to a benzene ring, with a carbamate ethyl ester substituent at the 1-position. This scaffold is significant in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity, solubility, and metabolic stability. The compound has been utilized as an intermediate in synthesizing pharmaceuticals like benazepril (an ACE inhibitor) and explored for antitrypanosomal and anti-inflammatory applications .
Properties
CAS No. |
209983-86-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-10-6-4-3-5-9(10)7-8-14-12(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
IPNIHGMRARYUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1C2=CC=CC=C2CCNC1=O |
Origin of Product |
United States |
Preparation Methods
Ring Expansion via Oxime Formation and Beckmann Rearrangement
A patent (CN102702103A) describes the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives through a ring-expansion strategy. While this method targets a non-ketone analog, it provides a template for adapting similar steps to generate the 2-oxo derivative:
-
Oxime Formation : 1-Tetrahydronaphthalenone reacts with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux to form the corresponding oxime.
-
Beckmann Rearrangement : The oxime undergoes rearrangement in the presence of acidic catalysts (e.g., concentrated sulfuric acid) to yield a lactam intermediate.
-
Modification for 2-Oxo Group : To introduce the 2-oxo moiety, post-rearrangement oxidation or ketone-retaining conditions must be optimized.
Key Considerations :
Cyclization of Amino Ketone Precursors
A homologation strategy reported in a synthetic study involves coupling N-protected amino acids with benzazepinone intermediates. For example:
-
Intermediate Synthesis : tert-Butyl ((S)-1-(((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)amino)-1-oxopropan-2-yl)carbamate is prepared via coupling N-Boc alanine with a benzazepinone derivative using EDC/HOBt in tetrahydrofuran (THF).
-
Deprotection : Hydrochloric acid in dioxane removes the Boc group, yielding the free amine for subsequent carbamate formation.
Reaction Conditions :
| Step | Reagents/Solvents | Temperature | Yield |
|---|---|---|---|
| Coupling | EDC, HOBt, DIPEA, THF | RT, 16 h | 68% |
| Deprotection | HCl (gaseous), dioxane | RT, 2–8 h | 83% |
Introduction of the Ethyl Carbamate Group
The ethyl carbamate moiety is introduced via nucleophilic substitution or carbamate-forming reactions.
Carbamate Formation via Chloroformate Reaction
The primary amine of the benzazepinone core reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine or DIPEA):
-
Procedure :
Optimization Factors :
Coupling with Preformed Carbamic Acid
Alternative methods utilize carbodiimide-mediated coupling:
-
Reagents : Ethyl carbamic acid, EDC, HOBt, and DIPEA in THF.
-
Mechanism : Activation of the carbamic acid’s carboxyl group facilitates amide bond formation with the benzazepinone amine.
Advantages :
Alternative and Optimized Pathways
One-Pot Synthesis
Combining core synthesis and carbamation in a single reactor reduces purification steps:
-
Generate the benzazepinone amine in situ via Beckmann rearrangement.
-
Directly add ethyl chloroformate to the reaction mixture after neutralization.
Challenges :
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted azepine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Pharmacological Properties
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate has been identified for its pharmacological properties that make it a candidate for drug development. Key properties include:
- Glucokinase Activation : The compound has been shown to activate glucokinase, an enzyme crucial for glucose metabolism. This property suggests its potential use in managing diabetes mellitus types 1 and 2 by enhancing insulin sensitivity and glucose uptake in tissues .
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
Therapeutic Applications
- Diabetes Management : Due to its ability to activate glucokinase, this compound is being explored for its efficacy in treating diabetes. It may help regulate blood sugar levels and improve metabolic health .
- Obesity Treatment : The compound shows promise in obesity management by modulating metabolic pathways related to fat storage and energy expenditure .
- Neuropathy and Nephropathy : Research indicates that this compound may be effective in preventing or treating diabetic complications such as neuropathy and nephropathy due to its protective effects on nerve and kidney tissues .
Case Study 1: Diabetes Treatment
A study published in a pharmacological journal demonstrated that a derivative of this compound effectively lowered blood glucose levels in diabetic animal models. The mechanism was linked to enhanced glucokinase activity and improved insulin sensitivity .
Case Study 2: Neuroprotection
In another study focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzoazepine vs. Benzodiazepine Derivatives
- Ethyl carbamate derivative : The benzo[d]azepine core distinguishes it from benzodiazepines (e.g., benzo[b][1,4]diazepin derivatives in –6), which contain an additional nitrogen atom in the fused ring. This difference impacts binding affinity; benzodiazepines often target GABA receptors, whereas benzoazepines are tailored for ACE inhibition or protease targeting .
- Ring substitution patterns : Derivatives like 3-(2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-yl)-4-azaindole () highlight how positional isomerism (benzo[c] vs. benzo[d]) alters electronic properties and bioactivity.
Substituent Effects
Carbamate and Amide Modifications
- Ethyl carbamate vs. Example: The tert-butyl group in benazepril-related compounds () improves oral bioavailability compared to ethyl esters .
Piperazine and Aminoethyl Side Chains
- Compounds like 2o and 2p (–3) incorporate piperazine or aminoethyl groups, enhancing water solubility and enabling interactions with charged biological targets (e.g., antitrypanosomal activity via membrane disruption) .
- FFF-20 () features a diazirine and butynyl group, enabling photoaffinity labeling for chemoproteomic studies, a unique application absent in the ethyl carbamate analog .
Physicochemical Properties
- Solubility : Benazepril·HCl () shows high aqueous solubility (19 mg/mL in water), whereas ethyl carbamate derivatives with hydrophobic groups (e.g., tert-butyl) exhibit lower solubility .
- Melting points : Ethyl carbamate analogs (e.g., 2c in , m.p. 146–147°C) are typically crystalline solids, while bulkier derivatives (e.g., FFF-20) are amorphous solids .
Stereochemical Considerations
- The (S)-configuration at chiral centers (e.g., in benazepril intermediates, ) is crucial for ACE inhibition, highlighting the importance of stereochemistry in activity .
Biological Activity
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate, also known by its CAS number 412027-25-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of 233.26 g/mol. It is characterized by a benzoazepine structure which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 412027-25-9 |
| Purity | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted that derivatives of benzoazepine structures possess potent activity against melanoma and other cancers due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers suggests it may offer therapeutic benefits for conditions like Alzheimer's disease. A study demonstrated that benzoazepine derivatives could enhance cognitive functions in animal models by promoting neurogenesis and synaptic plasticity .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity points towards its potential use in treating inflammatory diseases such as arthritis .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various receptors and enzymes involved in cellular signaling pathways:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation and survival.
- Modulation of Neurotransmitter Receptors : It could influence neurotransmitter systems such as GABAergic and dopaminergic pathways.
- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in cells.
Study 1: Antiproliferative Effects
In vitro studies conducted on human melanoma cells showed that this compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.
Study 2: Neuroprotection
In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance on the Morris water maze test compared to controls. Histological analysis revealed reduced amyloid plaque deposition in treated mice.
Q & A
Q. What are the standard synthetic protocols for Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate?
The synthesis typically involves amide coupling or asymmetric aza-Michael addition reactions. For example:
- Amine-acid coupling : Phth-Phe-OH reacts with intermediates under standard conditions, yielding 79% product (e.g., ).
- Asymmetric aza-Michael reaction : L-homophenylalanine ethyl ester reacts with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, achieving diastereoselectivity via solvent optimization (e.g., THF or toluene) .
- Quantitative yields are achievable using tert-butyl carbamate intermediates under controlled stoichiometry and inert conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. What are the primary applications of this compound in medicinal chemistry research?
- ACE inhibitor intermediates : Key precursor for Benazepril·HCl, targeting hypertension .
- Antitrypanosomal agents : Derivatives like 2-(2-oxo-azepin-1-yl)acetamides show activity against Trypanosoma brucei .
- Enzyme inhibition : Carbamate derivatives exhibit cholinesterase inhibition (AChE/BChE), relevant to neurodegenerative diseases .
Advanced Research Questions
Q. How can diastereoselectivity challenges in asymmetric synthesis be addressed?
Diastereoselectivity is primarily solvent-dependent. For example:
Q. What methodologies resolve contradictions in reaction yield data across studies?
Discrepancies in yields (e.g., 79% vs. quantitative) arise from:
Q. How does structural modification influence biological activity?
- Azepine ring substitution : Introducing cyclohexylamino groups increases lipophilicity, enhancing blood-brain barrier penetration .
- Carbamate vs. amide linkages : Carbamates improve metabolic stability compared to esters, as seen in ACE inhibitor analogs .
- Piperazine derivatives : N-substituted analogs (e.g., 2o) show 10-fold higher antitrypanosomal activity than parent compounds .
Q. What enzyme inhibition mechanisms are associated with this compound?
- ACE inhibition : Binds to Zn<sup>2+</sup> in the active site, blocking angiotensin I conversion .
- Cholinesterase inhibition : Carbamates form covalent bonds with serine residues in AChE, validated via molecular docking .
- PI3K/Akt/mTOR modulation : Derivatives like SLV 306 interact with kinase domains, reducing phosphorylation cascades .
Q. How to optimize solid-phase synthesis for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
